5-Methyl-2-(methylthio)phenylboronic acid

Vue d'ensemble

Description

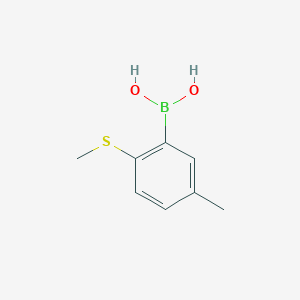

5-Methyl-2-(methylthio)phenylboronic acid is a chemical compound with the CAS Number: 1259443-48-5 . It has a molecular weight of 182.05 and is a solid at room temperature . The IUPAC name for this compound is 5-methyl-2-(methylsulfanyl)phenylboronic acid .

Synthesis Analysis

The synthesis of boronic acids like 5-Methyl-2-(methylthio)phenylboronic acid often involves the use of organometallic compounds such as phenylmagnesium bromide and trimethyl borate . The resulting ester is then hydrolyzed to produce the boronic acid .Molecular Structure Analysis

The InChI code for 5-Methyl-2-(methylthio)phenylboronic acid is 1S/C8H11BO2S/c1-6-3-4-8(12-2)7(5-6)9(10)11/h3-5,10-11H,1-2H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis

Boronic acids like 5-Methyl-2-(methylthio)phenylboronic acid are often used in Suzuki-Miyaura coupling reactions . These reactions are widely used in organic synthesis for the formation of carbon-carbon bonds .Physical And Chemical Properties Analysis

5-Methyl-2-(methylthio)phenylboronic acid is a solid at room temperature . and should be stored at temperatures between 2-8°C .Applications De Recherche Scientifique

Targeted Drug Delivery

5-Methyl-2-(methylthio)phenylboronic acid, as a derivative of phenylboronic acid, has been utilized in the development of targeted drug delivery systems. For instance, phenylboronic acid-functionalized polymeric micelles have shown potential in targeting HepG2 cells, a type of liver cancer cell. These micelles, developed from amphiphilic block copolymers, can self-assemble in water and selectively deliver drugs to cancer cells, improving the efficacy of cancer treatment (Zhang et al., 2013).

Catalysis in Organic Synthesis

Phenylboronic acids, including 5-Methyl-2-(methylthio)phenylboronic acid, serve as catalysts or intermediates in organic synthesis. A notable example is their role in Suzuki-Miyaura cross-coupling reactions. For instance, a palladium complex with 2-(methylthio)aniline has been shown to efficiently catalyze C-C coupling reactions in water, a greener alternative to traditional methods (Rao et al., 2014).

Glucose-Responsive Materials

In the field of biomedical engineering, phenylboronic acid-based materials, including derivatives like 5-Methyl-2-(methylthio)phenylboronic acid, are used to create glucose-responsive systems. These materials have significant implications for insulin delivery, providing a basis for developing advanced drug delivery systems that respond to blood glucose levels (Ma & Shi, 2014).

Advanced Bio-Applications

The unique chemistry of phenylboronic acid and its derivatives, such as 5-Methyl-2-(methylthio)phenylboronic acid, allows for their use in various advanced bio-applications. These applications include drug delivery systems and biosensors, particularly those involving interactions with glucose and sialic acid (Lan & Guo, 2019).

Nanotechnology and Material Science

Phenylboronic acid-based nanomaterials are increasingly being explored for their unique properties and potential applications in fields like nanotechnology and material science. These materials can exhibit stimuli-responsive behavior, useful in designing smart drug delivery systems and sensors (Hasegawa et al., 2015).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

Mécanisme D'action

Target of Action

5-Methyl-2-(methylthio)phenylboronic acid is primarily used in Suzuki–Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The compound acts as an organoboron reagent, which is a key component in these reactions .

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, the compound interacts with its targets through a process known as transmetalation . This involves the transfer of an organic group from boron to palladium . The reaction is facilitated by the compound’s boronic acid group, which forms a new bond with palladium .

Biochemical Pathways

The primary biochemical pathway affected by 5-Methyl-2-(methylthio)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds . The compound’s role in this pathway contributes to the synthesis of a wide range of organic compounds .

Result of Action

The primary result of the action of 5-Methyl-2-(methylthio)phenylboronic acid is the formation of carbon-carbon bonds . This is a crucial step in the synthesis of many organic compounds, including pharmaceuticals and polymers . The compound’s role in this process makes it a valuable tool in organic synthesis .

Action Environment

The efficacy and stability of 5-Methyl-2-(methylthio)phenylboronic acid can be influenced by various environmental factors. For instance, the compound is typically stored at temperatures between 2-8°C to maintain its stability . Additionally, the Suzuki–Miyaura cross-coupling reactions in which the compound is used are often carried out under mild and functional group tolerant conditions . These factors can all influence the compound’s action and efficacy.

Propriétés

IUPAC Name |

(5-methyl-2-methylsulfanylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO2S/c1-6-3-4-8(12-2)7(5-6)9(10)11/h3-5,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLWXIOFGZGNAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C)SC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-(methylthio)phenylboronic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-diamine](/img/structure/B1429116.png)

![3-Oxaspiro[5.5]undecan-9-one](/img/structure/B1429127.png)

![Acetamide, N-[2-[(1S)-1-(3,4-dihydroxyphenyl)-2-(methylsulfonyl)ethyl]-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]-](/img/structure/B1429129.png)

![2,6-Dibromo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1429135.png)